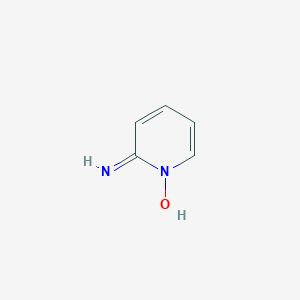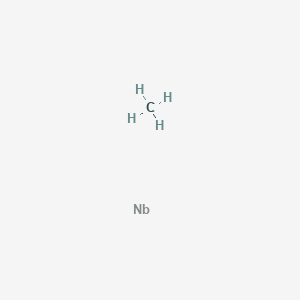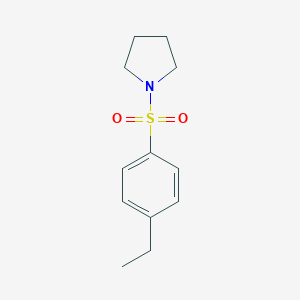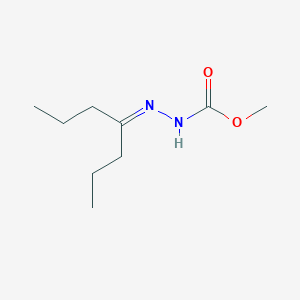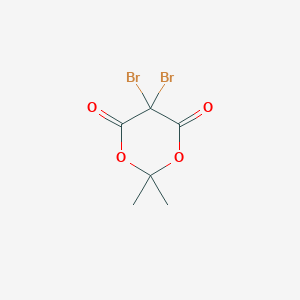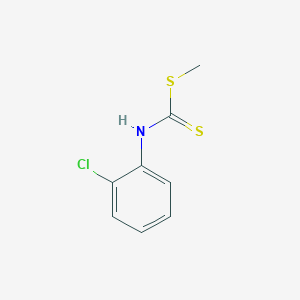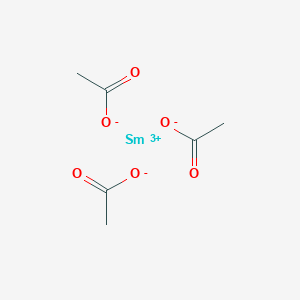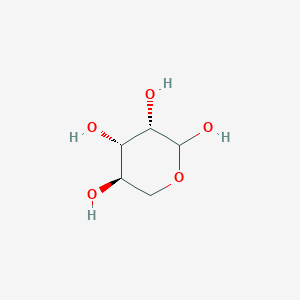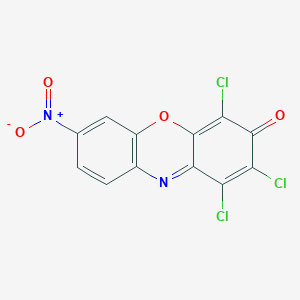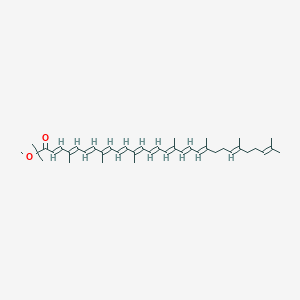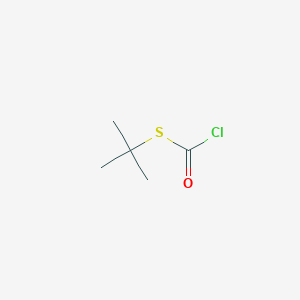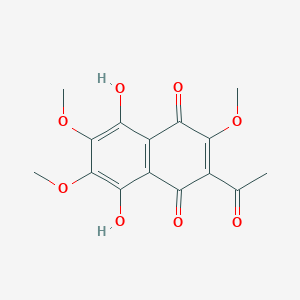
1,4-Naphthoquinone, 2-acetyl-5,8-dihydroxy-3,6,7-trimethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Naphthoquinone, 2-acetyl-5,8-dihydroxy-3,6,7-trimethoxy- (NDTM) is a natural product that belongs to the family of naphthoquinones. It is known for its diverse biological activities and has been extensively studied for its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1,4-Naphthoquinone, 2-acetyl-5,8-dihydroxy-3,6,7-trimethoxy- is not fully understood. However, it has been suggested that 1,4-Naphthoquinone, 2-acetyl-5,8-dihydroxy-3,6,7-trimethoxy- exerts its cytotoxic effects by inducing apoptosis in cancer cells. It has also been proposed that 1,4-Naphthoquinone, 2-acetyl-5,8-dihydroxy-3,6,7-trimethoxy- inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Furthermore, 1,4-Naphthoquinone, 2-acetyl-5,8-dihydroxy-3,6,7-trimethoxy- has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines.
Biochemische Und Physiologische Effekte
1,4-Naphthoquinone, 2-acetyl-5,8-dihydroxy-3,6,7-trimethoxy- has been shown to exhibit various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. Additionally, 1,4-Naphthoquinone, 2-acetyl-5,8-dihydroxy-3,6,7-trimethoxy- has been shown to inhibit the migration and invasion of cancer cells. Furthermore, 1,4-Naphthoquinone, 2-acetyl-5,8-dihydroxy-3,6,7-trimethoxy- has been found to possess antioxidant activity, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
1,4-Naphthoquinone, 2-acetyl-5,8-dihydroxy-3,6,7-trimethoxy- has several advantages for lab experiments. It can be easily synthesized using a multistep process starting from commercially available reagents. Additionally, 1,4-Naphthoquinone, 2-acetyl-5,8-dihydroxy-3,6,7-trimethoxy- exhibits potent cytotoxicity against various cancer cell lines, making it a valuable tool for cancer research. However, 1,4-Naphthoquinone, 2-acetyl-5,8-dihydroxy-3,6,7-trimethoxy- has some limitations for lab experiments. It is relatively unstable and can undergo oxidation in the presence of air and light. Additionally, 1,4-Naphthoquinone, 2-acetyl-5,8-dihydroxy-3,6,7-trimethoxy- is highly reactive and can form adducts with proteins and other biomolecules, which may complicate its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1,4-Naphthoquinone, 2-acetyl-5,8-dihydroxy-3,6,7-trimethoxy-. One area of interest is the development of 1,4-Naphthoquinone, 2-acetyl-5,8-dihydroxy-3,6,7-trimethoxy- derivatives with improved potency and selectivity against cancer cells. Additionally, the mechanism of action of 1,4-Naphthoquinone, 2-acetyl-5,8-dihydroxy-3,6,7-trimethoxy- needs to be further elucidated to better understand its cytotoxic effects. Furthermore, the potential applications of 1,4-Naphthoquinone, 2-acetyl-5,8-dihydroxy-3,6,7-trimethoxy- in other fields, such as antimicrobial therapy and anti-inflammatory drugs, need to be explored further. Finally, the development of novel synthetic methods for 1,4-Naphthoquinone, 2-acetyl-5,8-dihydroxy-3,6,7-trimethoxy- and its derivatives may facilitate their use in various applications.
Synthesemethoden
1,4-Naphthoquinone, 2-acetyl-5,8-dihydroxy-3,6,7-trimethoxy- can be synthesized via a multistep process starting from 2,3-dimethoxybenzoic acid. The first step involves the conversion of 2,3-dimethoxybenzoic acid to 2,3-dimethoxybenzaldehyde, which is then reacted with nitroethane to form 2,3-dimethoxyphenyl-2-nitropropene. The nitro group is then reduced to an amine using sodium borohydride, followed by acetylation to form 1,4-Naphthoquinone, 2-acetyl-5,8-dihydroxy-3,6,7-trimethoxy-.
Wissenschaftliche Forschungsanwendungen
1,4-Naphthoquinone, 2-acetyl-5,8-dihydroxy-3,6,7-trimethoxy- has been extensively studied for its potential applications in various fields, such as cancer therapy, antimicrobial activity, and anti-inflammatory effects. 1,4-Naphthoquinone, 2-acetyl-5,8-dihydroxy-3,6,7-trimethoxy- has been shown to exhibit potent cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been found to possess antimicrobial activity against various bacterial and fungal strains. Additionally, 1,4-Naphthoquinone, 2-acetyl-5,8-dihydroxy-3,6,7-trimethoxy- has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
CAS-Nummer |
14090-56-3 |
|---|---|
Produktname |
1,4-Naphthoquinone, 2-acetyl-5,8-dihydroxy-3,6,7-trimethoxy- |
Molekularformel |
C15H14O8 |
Molekulargewicht |
322.27 g/mol |
IUPAC-Name |
6-acetyl-5,8-dihydroxy-2,3,7-trimethoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C15H14O8/c1-5(16)6-9(17)7-8(10(18)13(6)21-2)12(20)15(23-4)14(22-3)11(7)19/h17-18H,1-4H3 |
InChI-Schlüssel |
RIXULRDABRPNJJ-UHFFFAOYSA-N |
Isomerische SMILES |
CC(=O)C1=C(C(=O)C2=C(C1=O)C(=C(C(=C2O)OC)OC)O)OC |
SMILES |
CC(=O)C1=C(C2=C(C(=C1OC)O)C(=O)C(=C(C2=O)OC)OC)O |
Kanonische SMILES |
CC(=O)C1=C(C(=O)C2=C(C1=O)C(=C(C(=C2O)OC)OC)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



